molecular formula C9H11NO4S B3043794 3-Methyl-2-(methylsulfonamido)benzoic acid CAS No. 926206-21-5

3-Methyl-2-(methylsulfonamido)benzoic acid

Cat. No. B3043794
CAS RN: 926206-21-5
M. Wt: 229.26 g/mol
InChI Key: KRQNVHVGWIKBIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Methyl-2-(methylsulfonamido)benzoic acid” is a chemical compound with the molecular formula C9H11NO4S . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of “3-Methyl-2-(methylsulfonamido)benzoic acid” can be represented by the InChI code: 1S/C9H11NO4S/c1-6-4-3-5-7 (9 (11)12)8 (6)10-15 (2,13)14/h3-5,10H,1-2H3, (H,11,12) . This indicates that the molecule consists of a benzoic acid group with a methyl and a methylsulfonamido substituent .

Scientific Research Applications

Plant Stress Tolerance

3-Methyl-2-(methylsulfonamido)benzoic acid, a derivative of benzoic acid, shows potential in enhancing plant stress tolerance. Benzoic acid and its derivatives have been found to induce tolerance to various stresses like heat, drought, and chilling in plants such as bean and tomato. This is similar to the effects observed with salicylic and acetylsalicylic acids. Notably, benzoic acid is effective at lower concentrations compared to its derivatives (Senaratna et al., 2004).

Catalysis in Organic Synthesis

In organic chemistry, derivatives of 3-methyl-2-(methylsulfonamido)benzoic acid have been used as catalysts. For instance, ionic liquid 3-methyl-1-sulfonic acid imidazolium chloride/FeCl3 has been effective in catalyzing the synthesis of benzimidazole derivatives at room temperature, showcasing its efficiency and environmental friendliness (Khazaei et al., 2011).

Synthesis of Cardiotonic Drugs

The synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid, an intermediate in the preparation of cardiotonic drugs Sulmazole and Isomazole, involves the use of 4-methyl-3-nitrobenzenesulfonic acid. This process highlights the role of sulfonic acid derivatives in the pharmaceutical industry (Lomov, 2019).

Photocatalysis and Radical Chemistry

The photocatalytic sulfonylation of 3-(methylsulfonyl)benzo[b]thiophenes, using a radical relay strategy, illustrates the application of methylsulfonyl derivatives in advanced photocatalytic processes. This method highlights the role of these compounds in developing efficient photocatalytic systems (Gong et al., 2019).

Spectrophotometric Analysis

Derivatives like 2-(2-thiazolylazo)-4-methyl-5-(sulfomethylamino)benzoic acid have been used in spectrophotometric determination of elements such as cobalt, showcasing their application in analytical chemistry (Wada et al., 1982).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or comes into contact with skin . The safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-(methanesulfonamido)-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-6-4-3-5-7(9(11)12)8(6)10-15(2,13)14/h3-5,10H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQNVHVGWIKBIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-(methylsulfonamido)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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